molecular formula C18H22N4OS B4558129 2-[(4-butyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl)amino]ethanol

2-[(4-butyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl)amino]ethanol

Cat. No.: B4558129
M. Wt: 342.5 g/mol
InChI Key: NMWSMVFEOPYWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-butyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl)amino]ethanol is a useful research compound. Its molecular formula is C18H22N4OS and its molecular weight is 342.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.15143251 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has extensively covered the synthesis of new thieno[2,3-b]pyridines and pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidines, exploring their structural properties and potential applications. For example, Abdel-rahman et al. (2000) detailed the synthesis of various thienopyridines and thienopyrimidines through reactions involving cyclopenta[b]pyridines, demonstrating their potential as synthons for further chemical transformations (A. Abdel-rahman et al., 2000).

Antimicrobial Activities

Compounds derived from the mentioned chemical structure have been evaluated for their antimicrobial properties. Sabry et al. (2013) synthesized a series of compounds starting from pyrido-[30,20 : 4,5]-thieno[3,2-d]pyrimidines and investigated their antimicrobial activities, finding some derivatives to exhibit significant activities (N. M. Sabry et al., 2013).

Heterocyclic Synthesis

The role of such compounds in the synthesis of heterocyclic compounds has been a focus, with research exploring efficient pathways to thienopyridines and other fused derivatives. Harb et al. (2006) discussed the reactions leading to various heterocyclic compounds, highlighting the versatility of these chemical frameworks in synthesizing complex structures (A. A. Harb et al., 2006).

Pharmacological Properties

Although excluding direct drug use and side effects, research has also touched upon the broader pharmacological potential of these compounds. Cannito et al. (1990) investigated the analgesic and anti-inflammatory activities of certain thienopyrimidinones, indicating the medical relevance of these structures beyond their antimicrobial applications (A. Cannito et al., 1990).

Novel Synthetic Routes

Explorations into novel synthetic routes for creating derivatives of the mentioned compound have also been conducted. El-kashef et al. (2010) achieved the synthesis of new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, showcasing innovative approaches to crafting these complex molecules (H. El-kashef et al., 2010).

Properties

IUPAC Name

2-[(7-butyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-2-3-7-13-11-5-4-6-12(11)14-15-16(24-18(14)22-13)17(19-8-9-23)21-10-20-15/h10,23H,2-9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWSMVFEOPYWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(C3=C1CCC3)C4=C(S2)C(=NC=N4)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-butyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl)amino]ethanol
Reactant of Route 2
2-[(4-butyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl)amino]ethanol
Reactant of Route 3
Reactant of Route 3
2-[(4-butyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl)amino]ethanol
Reactant of Route 4
Reactant of Route 4
2-[(4-butyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl)amino]ethanol
Reactant of Route 5
Reactant of Route 5
2-[(4-butyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl)amino]ethanol
Reactant of Route 6
Reactant of Route 6
2-[(4-butyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl)amino]ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.